molecular formula C9H18N2O B1654291 Cyclooctylurea CAS No. 2191-67-5

Cyclooctylurea

Cat. No.: B1654291
CAS No.: 2191-67-5
M. Wt: 170.25 g/mol
InChI Key: DQNHNVJSWPPXFY-UHFFFAOYSA-N
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Description

Cyclooctylurea is an organic compound with the molecular formula C₉H₁₈N₂O It is a derivative of urea, where one of the hydrogen atoms is replaced by a cyclooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclooctylurea can be synthesized through the reaction of cyclooctylamine with isocyanates or carbamoyl chlorides. The general reaction involves the nucleophilic attack of the amine group on the carbonyl carbon of the isocyanate or carbamoyl chloride, leading to the formation of the urea derivative.

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting cyclooctylamine with phosgene to form the corresponding isocyanate intermediate, which then reacts with ammonia to yield this compound. The reaction conditions typically involve controlled temperatures and pressures to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclooctylurea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can convert this compound into amine derivatives.

    Substitution: The urea group can participate in substitution reactions, where the cyclooctyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea compounds with different functional groups.

Scientific Research Applications

Cyclooctylurea has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclooctylurea involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific derivative and its application. For example, in antimicrobial research, this compound derivatives may inhibit bacterial enzymes, leading to the disruption of bacterial cell functions.

Comparison with Similar Compounds

    Cyclohexylurea: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.

    Cyclopentylurea: Contains a cyclopentyl group.

    Phenylurea: Contains a phenyl group.

Comparison: Cyclooctylurea is unique due to its larger cyclooctyl ring, which imparts different steric and electronic properties compared to its smaller ring counterparts. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other urea derivatives may not be as effective.

Properties

IUPAC Name

cyclooctylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-9(12)11-8-6-4-2-1-3-5-7-8/h8H,1-7H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNHNVJSWPPXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303874
Record name cyclooctylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2191-67-5
Record name NSC163148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclooctylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOOCTYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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